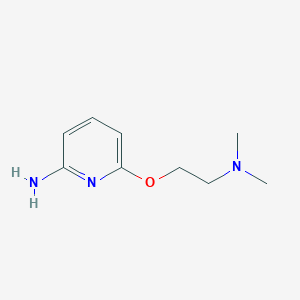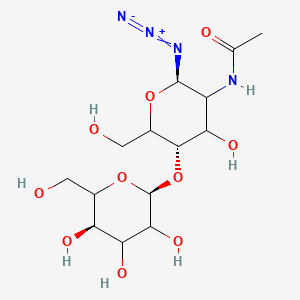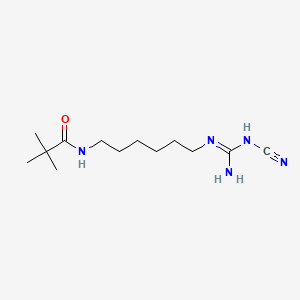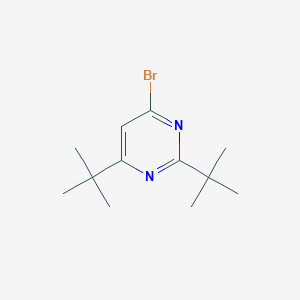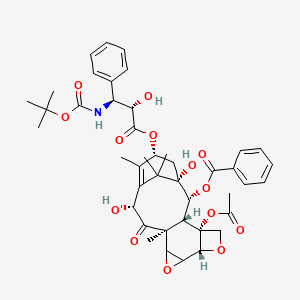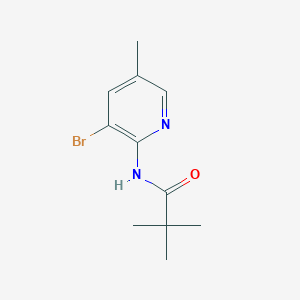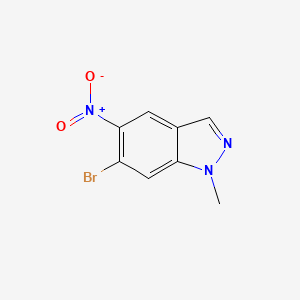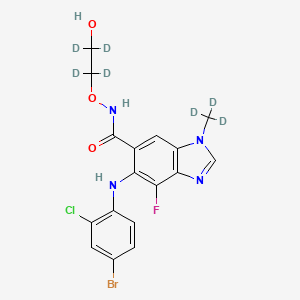
Selumetinib-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Selumetinib-D7 is a deuterated form of Selumetinib, a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). It is primarily used in the treatment of various solid tumors, including colorectal cancer, lung cancer, neurofibroma, and melanoma . This compound is a second-generation, potent, and non-ATP competitive allosteric MEK1 inhibitor .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Selumetinib-D7 involves the incorporation of deuterium atoms into the Selumetinib molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of advanced techniques such as continuous flow reactors and automated synthesis to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Selumetinib-D7 undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Selumetinib-D7 has a wide range of scientific research applications, including:
Mecanismo De Acción
Selumetinib-D7 exerts its effects by selectively inhibiting MEK1/2, which are key components of the Ras-Raf-MEK-ERK signaling pathway . This pathway is involved in the regulation of cell growth, proliferation, and survival. By inhibiting MEK1/2, this compound disrupts the downstream signaling, leading to the arrest of cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Trametinib: Another MEK1/2 inhibitor used in the treatment of melanoma and other cancers.
Cobimetinib: A selective MEK1/2 inhibitor used in combination with other therapies for the treatment of melanoma.
Binimetinib: A MEK1/2 inhibitor used in the treatment of various solid tumors.
Uniqueness of Selumetinib-D7
This compound is unique due to its deuterated form, which provides improved pharmacokinetic properties compared to its non-deuterated counterpart . The incorporation of deuterium atoms can enhance the metabolic stability and reduce the rate of drug clearance, leading to better efficacy and reduced side effects .
Propiedades
Fórmula molecular |
C17H15BrClFN4O3 |
|---|---|
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
6-(4-bromo-2-chloroanilino)-7-fluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-(trideuteriomethyl)benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1D3,4D2,5D2 |
Clave InChI |
CYOHGALHFOKKQC-RDEKYTKOSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOC([2H])([2H])C([2H])([2H])O |
SMILES canónico |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E,2S,3R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B13848981.png)
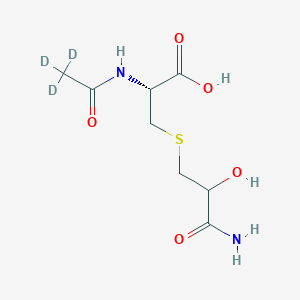
![3-[(2,2-Dimethyl-[1,3]dioxolan-4-yl)methoxy]propionitrile](/img/structure/B13848991.png)
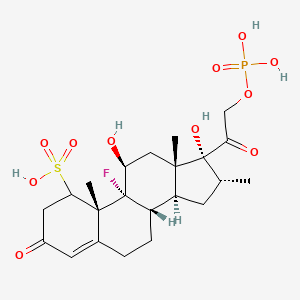
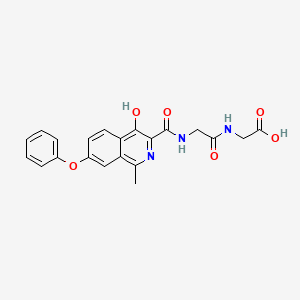
![2-[2-Amino-2-(4-oxo-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B13848998.png)
![1-Ethyl-3-{3-[(4-oxo-1-phenyl-1,4-dihydropyridazin-3-yl)methyl]phenyl}urea](/img/structure/B13848999.png)
